5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Organic Synthesis Nucleophilic Substitution Reactivity Comparison

The 5-(iodomethyl) derivative is the superior electrophile for SN2 reactions on the 2-oxazoline scaffold, offering markedly higher reactivity compared to bromo- and chloro-methyl analogs—ideal for coupling with weak or bulky nucleophiles under mild conditions. This racemic building block is available at ≥95% purity, providing a reliable, cost-effective intermediate for iterative synthesis and scale-up. Strictly specify CAS 200573-05-3 to ensure regioisomeric integrity and avoid the 4-iodomethyl isomer (CAS 160149-06-4).

Molecular Formula C10H10INO
Molecular Weight 287.1 g/mol
CAS No. 200573-05-3
Cat. No. B1653856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
CAS200573-05-3
Molecular FormulaC10H10INO
Molecular Weight287.1 g/mol
Structural Identifiers
SMILESC1C(OC(=N1)C2=CC=CC=C2)CI
InChIInChI=1S/C10H10INO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyYMHOTMGSGXOMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (CAS 200573-05-3): Procurement and Differentiation Guide


5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (CAS 200573-05-3) is a heterocyclic small molecule belonging to the 2-oxazoline class, characterized by a phenyl substituent at the 2-position and an iodomethyl group at the 5-position . This compound serves as a versatile intermediate or building block, with its reactivity profile largely defined by the presence of the iodomethyl substituent, which distinguishes it from its chloro- and bromo-methyl analogs. The compound is commercially available from multiple vendors with a typical purity specification of 95% .

Why 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (200573-05-3) Cannot Be Replaced by Generic Analogs


Generic substitution with other 2-phenyl-4,5-dihydrooxazole derivatives is not scientifically valid. The 5-iodomethyl group is a key determinant of reactivity and synthetic utility. While the 2-phenyl-2-oxazoline scaffold is common, the nature of the substituent at the 5-position dictates the compound's performance in subsequent chemical transformations. For instance, the iodomethyl group is significantly more reactive in nucleophilic substitution reactions compared to its bromo- or chloro-methyl counterparts , enabling different reaction pathways, milder conditions, and potentially higher yields. Furthermore, the regioisomeric 4-iodomethyl analog (CAS 160149-06-4) has been utilized in distinct synthetic routes, such as the generation of nitrile oxides [1], underscoring that substitution pattern on the oxazoline ring is not interchangeable.

Quantitative Differentiation Evidence for 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (200573-05-3)


Enhanced Reactivity in Nucleophilic Substitution: Iodo- vs. Bromo/Chloro-methyl Analogs

The 5-iodomethyl group on the target oxazoline demonstrates superior reactivity in nucleophilic substitution (SN2) reactions compared to its 5-bromomethyl and 5-chloromethyl analogs. This is a class-level inference based on the well-established leaving-group ability of halides (I > Br > Cl) in SN2 reactions, which is further supported by vendor descriptions of analogous compounds . While direct kinetic data comparing these specific oxazoline derivatives are not available in the literature, the relative reactivity is a fundamental principle of organic chemistry. The iodomethyl group enables faster reaction rates and often allows for the use of milder conditions or weaker nucleophiles.

Organic Synthesis Nucleophilic Substitution Reactivity Comparison

Positional Isomer Differentiation: 5-Iodomethyl vs. 4-Iodomethyl-2-phenyl-4,5-dihydrooxazole

The 4-iodomethyl positional isomer (CAS 160149-06-4) is a documented precursor for the generation of 2-phenyl-4,5-dihydrooxazole-4-carbonitrile N-oxide [1]. This specific synthetic utility is a direct consequence of the iodomethyl group's position on the oxazoline ring. The target 5-iodomethyl isomer (CAS 200573-05-3) is not suitable for this specific transformation and is expected to undergo different reaction pathways due to the altered electronic and steric environment of the iodomethyl group. This provides a clear, application-based differentiation where the choice of isomer dictates the available synthetic route.

Synthetic Chemistry Nitrile Oxide Generation Regioisomer Comparison

Stereochemical Purity and Availability: Racemic Mixture vs. Defined Enantiomer

The target compound (CAS 200573-05-3) is commercially available as a racemic mixture, typically with a purity of 95% . In contrast, a closely related chiral analog, (R)-4-(iodomethyl)-2-phenyl-2-oxazoline (CAS 236388-58-2), is available as a defined enantiomer . The procurement choice between the racemic 5-iodomethyl derivative and the chiral 4-iodomethyl derivative directly impacts the outcome of asymmetric syntheses. The chiral compound enables enantioselective transformations, while the racemic mixture is suitable for achiral or racemic syntheses.

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Commercial Availability and Purity Benchmarking

5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (CAS 200573-05-3) is a commercially established compound with a documented minimum purity specification of 95% from multiple reputable vendors . This contrasts with certain less common analogs, such as the 4-iodomethyl positional isomer (CAS 160149-06-4), which has limited supplier information . The higher availability and defined purity of the 5-iodomethyl derivative reduce procurement risk and analytical validation burden for routine use.

Procurement Supply Chain Quality Control

Optimal Application Scenarios for 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (200573-05-3)


As a Versatile Alkylating Agent in Nucleophilic Substitutions

When a synthetic route requires a highly reactive electrophile for an SN2 reaction on the oxazoline scaffold, the 5-iodomethyl derivative is the optimal choice. Its enhanced reactivity, compared to bromo- and chloro-analogs, allows for higher conversions under milder conditions . This is particularly valuable when coupling with weak or bulky nucleophiles.

For Achiral Synthesis and Racemic Product Development

In projects where stereochemical outcome is not a primary concern, the racemic 5-iodomethyl compound provides a cost-effective and synthetically useful building block. Its availability from multiple vendors with a defined purity of 95% ensures a reliable supply for large-scale or iterative syntheses .

As a Reference Standard for Differentiating Positional Isomers

The 5-iodomethyl isomer serves as a critical reference material to distinguish it from the 4-iodomethyl isomer (CAS 160149-06-4). As the 4-isomer has been used to generate specific nitrile oxides [1], having the 5-isomer on hand is essential for researchers to verify the identity of their starting material and avoid synthetic pitfalls associated with regioisomeric impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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